2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound features a triazolopyridine core fused with a tetrahydro-pyridine ring, substituted with a trifluoromethyl group at position 5. The acetamide side chain is linked to a 1-methylindole moiety, which may enhance binding to biological targets such as enzymes or receptors. Structurally, it shares similarities with dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin, which contains a triazolopyrazine scaffold . The trifluoromethyl group improves metabolic stability and lipophilicity, while the indole moiety may influence target specificity .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c1-26-11-12(14-4-2-3-5-15(14)26)8-18(28)23-10-17-25-24-16-9-13(19(20,21)22)6-7-27(16)17/h2-5,11,13H,6-10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJNUGVWIYRGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states.
Mode of Action
This compound acts as a potent and selective PERK inhibitor . It inhibits PERK activation in cells, thereby modulating the cellular response to endoplasmic reticulum stress.
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS Number: 2034294-42-1) is a novel synthetic molecule with potential therapeutic applications. Its unique structure combines an indole moiety with a trifluoromethyl-substituted triazolopyridine, suggesting diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F3N5O |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-(1-methylindol-3-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Biological Activity Overview
Recent studies have evaluated the biological activity of related compounds containing indole and triazole moieties. These compounds have shown promising results in various biological assays including antiproliferative activity against cancer cell lines and potential antimicrobial effects.
Anticancer Activity
A study synthesized several indole-based compounds and tested their antiproliferative effects against human cancer cell lines (HeLa, MCF-7, and HT-29). Among these, a closely related compound exhibited significant activity with IC50 values of 0.34 μM for MCF-7 cells and 0.52 μM for HeLa cells. Mechanistic studies indicated that the compound induced apoptosis and arrested cell cycle progression in the G2/M phase by inhibiting tubulin polymerization .
Antimicrobial Activity
The antimicrobial properties of similar indole derivatives were also assessed against various pathogens. Compounds demonstrated moderate activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 7.80 to 62.50 µg/mL. However, they were generally inactive against Gram-negative bacteria such as E. coli .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and the triazolo-pyridine structure appears to enhance the biological activity of the compounds. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which may contribute to improved bioavailability and efficacy in therapeutic applications.
Case Studies
- Antiproliferative Effects : In vitro studies showed that derivatives similar to our target compound exhibited potent antiproliferative effects on various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest.
- Antimicrobial Evaluation : Compounds derived from indole scaffolds were tested for their antimicrobial properties against both bacterial and fungal strains. Notably, some showed significant antifungal activity while lacking efficacy against certain bacterial strains.
Comparison with Similar Compounds
Triazolopyridine-Based Acetamides
a) N-[3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-a]Pyridin-8-yl]Acetamide (MFCD02082927)
- Structure : Shares the triazolopyridine core but lacks the tetrahydro-pyridine ring and indole group. The trifluoromethyl group is at position 3 instead of 6.
- Synthesis : Prepared via nucleophilic substitution or cyclization reactions .
- Key Differences : Position of the trifluoromethyl group alters electronic properties and steric interactions. The absence of the indole moiety may reduce binding affinity for indole-specific targets.
b) 1-[8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Ethan-1-Amine (901273-30-1)
- Structure : Features a chloro substituent at position 8 and a trifluoromethyl group at position 5.
- The primary amine group may improve solubility compared to acetamide derivatives .
c) (S)-2-(3-(3-Methoxyphenyl)-1-Methyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridin-6-yloxy)-N-(1-Phenylethyl)Acetamide (1312945-92-8)
- Structure : Contains a pyrazolopyridine core with methoxyphenyl and phenylethyl groups.
- Key Differences: The pyrazolopyridine scaffold offers distinct hydrogen-bonding capabilities.
Indole-Containing Acetamides
a) 2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide (6a)
- Structure : Combines a triazole ring with naphthalene and phenyl groups.
- Synthesis : Synthesized via 1,3-dipolar cycloaddition between azides and alkynes. IR data (1671 cm⁻¹ for C=O) confirms the acetamide group .
b) N-Substituted 2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
- Structure : Replaces the triazolopyridine core with an oxadiazole ring.
- Activity : Oxadiazole’s electron-withdrawing nature may enhance metabolic stability but reduce target specificity compared to triazolo rings .
Trifluoroacetylated Indole Derivatives
a) N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-Trifluoroacetyl)-2-(4-Fluorophenyl)-1H-Indol-7-yl]Acetamide (4f)
- Structure : Features a trifluoroacetylated indole with fluorophenyl and styryl substituents.
- Activity : Tested in pLDH assays for antiparasitic activity. The styryl group enhances π-π stacking, while fluorophenyl improves membrane permeability .
Other Heterocyclic Acetamides
a) (R)-2,2,2-Trifluoro-N-(1-(1-Methyl-1H-Pyrrol-2-yl)-1-Oxo-3-Phenylpropan-2-yl)Acetamide (D-95)
- Structure : Contains a pyrrole ring and chiral center.
- Comparison : The trifluoroacetyl group improves resistance to enzymatic degradation. Chirality may lead to stereospecific interactions absent in the target compound .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and amide coupling. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., trifluoromethyl group introduction) require gradual reagent addition and cooling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) stabilize sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the final product .
- Yield optimization : Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation .
Q. How can the compound’s structural identity be confirmed?
A combination of spectroscopic and analytical methods is essential:
- NMR spectroscopy : H and C NMR verify indole, triazolo-pyridine, and acetamide moieties (e.g., indole C3 proton at δ 7.2–7.5 ppm, trifluoromethyl group at δ -62 ppm in F NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 448.2) and fragmentation patterns .
- Elemental analysis : Matches calculated C, H, N, F percentages within ±0.3% .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies suggest interactions with:
- Kinase enzymes : Inhibition of tyrosine kinases due to the triazolo-pyridine core’s ATP-binding site mimicry .
- GPCRs : Indole moiety may modulate serotonin or dopamine receptors .
- Antiproliferative activity : IC values in cancer cell lines (e.g., 1–10 µM in HCT-116) via apoptosis induction .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
- Stability testing : Assess compound degradation in DMSO or culture media via HPLC over 24–72 hours .
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites influencing observed activity .
Q. What computational tools are suitable for structure-activity relationship (SAR) studies?
Advanced SAR analysis involves:
- Molecular docking : AutoDock Vina or Schrödinger to predict binding modes to kinases (e.g., PDB: 1ATP) .
- QSAR modeling : MLR or CoMFA to correlate substituent effects (e.g., trifluoromethyl vs. methyl) with bioactivity .
- MD simulations : GROMACS to assess protein-ligand complex stability over 100-ns trajectories .
Q. How can degradation products be characterized during formulation studies?
Forced degradation under ICH guidelines identifies major pathways:
- Hydrolysis : Reflux in 0.1 M HCl/NaOH at 60°C for 48 hours; analyze via HPLC-PDA (C18 column, acetonitrile/water gradient) .
- Oxidation : Treat with 3% HO; monitor peroxide-sensitive groups (e.g., indole) via LC-MS .
- Photolysis : Expose to UV light (320–400 nm) for 72 hours; use QTOF-MS for structural elucidation .
Q. What strategies improve in vivo efficacy despite poor pharmacokinetic (PK) properties?
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- CYP inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
